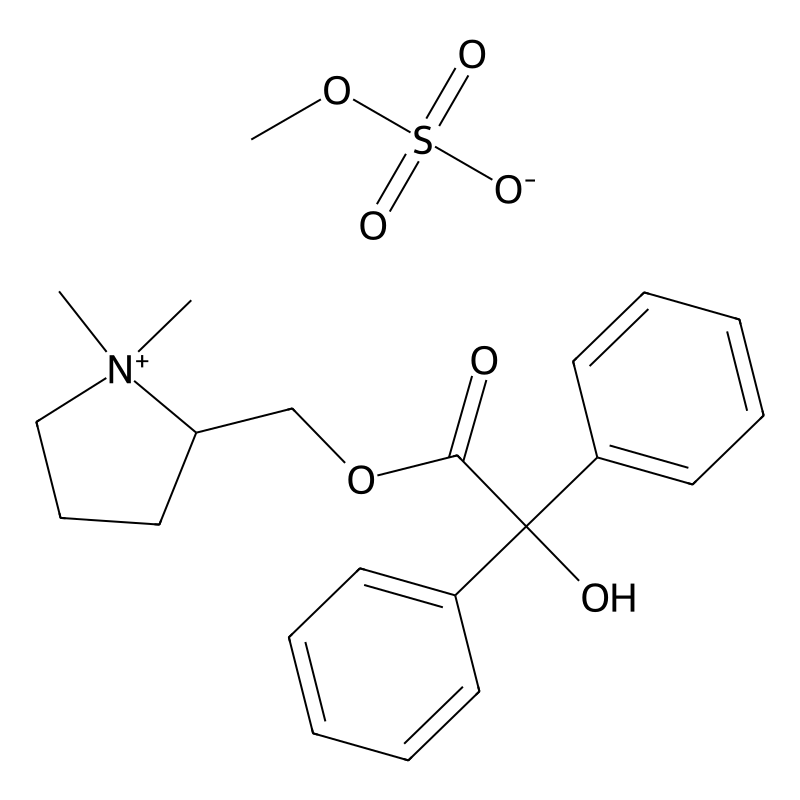Poldine methylsulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action
Poldine methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1, M2, and M3 subtypes. These receptors are G protein-coupled receptors found in various tissues throughout the body, including smooth muscle, glands, and the central nervous system. By binding to these receptors, poldine methylsulfate prevents acetylcholine, a key neurotransmitter, from exerting its effects. This leads to relaxation of smooth muscle, decreased glandular secretion, and other anticholinergic effects [].
Research Applications
Poldine methylsulfate's ability to modulate muscarinic acetylcholine receptors makes it a valuable tool in various scientific research settings. Here are some specific applications:
Gastrointestinal motility studies
Poldine methylsulfate can be used to inhibit smooth muscle contractions in the gastrointestinal tract. This allows researchers to study gut motility patterns and the effects of different drugs or stimuli on gut function [].
Secretion studies
Poldine methylsulfate can be used to inhibit secretions from glands, such as salivary glands or gastric glands. This allows researchers to study the regulation of these secretions and the effects of different drugs or stimuli on glandular activity [].
Neuromuscular transmission studies
Poldine methylsulfate can be used to block the effects of acetylcholine at neuromuscular junctions. This allows researchers to study the physiology of neuromuscular transmission and the effects of different drugs or disorders on this process [].
Model systems for diseases
Poldine methylsulfate can be used to create animal models of certain diseases associated with overactivity of the muscarinic cholinergic system, such as asthma or urinary incontinence. By inhibiting these receptors, researchers can mimic some aspects of these diseases and test potential treatments [].
Poldine methylsulfate is a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily utilized in the medical field to reduce gastric acid secretion, making it beneficial for treating conditions such as peptic ulcers. The chemical structure of poldine methylsulfate includes a nitrogen atom that is positively charged, which contributes to its pharmacological properties. Its systematic name is N-(2-hydroxy-3-(4-methylphenyl) propyl)-N,N-dimethyl-2-(methylsulfonyloxy) ethylamine, and it has the chemical formula C22H29NO7S .
Poldine methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 receptors located in the gastric parietal cells []. By binding to these receptors, it prevents acetylcholine from exerting its stimulatory effect on gastric acid secretion. This results in a reduction of hydrochloric acid production in the stomach [].
The primary biological activity of poldine methylsulfate is its anticholinergic effect, which inhibits the action of acetylcholine at muscarinic receptors. This leads to decreased secretion of gastric acid and relaxation of smooth muscles in the gastrointestinal tract. Studies have shown that it can effectively manage symptoms associated with gastrointestinal disorders and may also have implications in treating overactive bladder conditions .
Poldine methylsulfate can be synthesized through several methods, typically involving the reaction of specific precursors under controlled conditions. One common method includes the alkylation of a tertiary amine with methyl sulfate, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity . The synthesis often requires careful monitoring of reaction conditions to optimize yield and minimize by-products.
Poldine methylsulfate has several applications in both clinical and research settings:
- Gastrointestinal Disorders: Used primarily for reducing gastric acid secretion in peptic ulcer treatment.
- Pharmacological Research: Investigated for its effects on various cholinergic pathways and potential uses in other disorders.
- Laboratory Reagent: Employed in biochemical assays and studies related to anticholinergic activity .
Interaction studies involving poldine methylsulfate have focused on its pharmacokinetics and pharmacodynamics when combined with other medications. It has been noted that concurrent use with other anticholinergic drugs may enhance side effects, such as dry mouth or constipation. Furthermore, studies have indicated potential interactions with drugs metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such medications .
Poldine methylsulfate shares structural and functional similarities with several other compounds in the anticholinergic class. Here are some comparable compounds:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Atropine | C17H23NO3 | Ophthalmic procedures | Natural alkaloid derived from belladonna |
| Ipratropium bromide | C20H30BrN3O3S | Asthma treatment | Administered via inhalation |
| Scopolamine | C17H21NO4 | Motion sickness prevention | Also used as a sedative |
Uniqueness of Poldine Methylsulfate: Unlike many anticholinergics that are primarily used for respiratory or ophthalmic purposes, poldine methylsulfate's primary application lies in gastrointestinal health. Its specific mechanism of action on gastric acid secretion distinguishes it from others in its class .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Other CAS
Wikipedia
Dates
[Activity of IS-499 (nacton) on gastric secretion in the rat]
E TRIVELLATO, G MURARIPMID: 13839420 DOI:
Abstract
Nacton and milk treatment of duodenal ulcer
R WILSON, C LONGPMID: 13785700 DOI:
Abstract
Effect of nacton in patients with duodenal ulcer
A H DOUTHWAITE, J N HUNTPMID: 13536410 DOI: 10.1136/bmj.1.5078.1030
Abstract
[Nacton-induced cholinergic block and its effect on insulin secretion in obese patients]
V Hainer, A Zák, K Bakos, V Wernischová, H BĕlikovováPMID: 6749290 DOI:
Abstract
Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs
B V Heathcote, M ParryPMID: 6113681 DOI:







